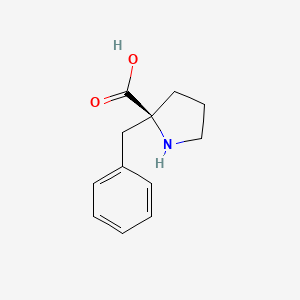

(S)-2-benzylpyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16109745

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | (2S)-2-benzylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15)/t12-/m0/s1 |

| Standard InChI Key | LIHLFIASPODZOB-LBPRGKRZSA-N |

| Isomeric SMILES | C1C[C@](NC1)(CC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | C1CC(NC1)(CC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Its IUPAC name, (2S)-2-benzylpyrrolidine-2-carboxylic acid, reflects the (S)-configuration at the second carbon of the pyrrolidine ring, which is critical for its biological activity and enantioselective interactions . The benzyl group at the C2 position introduces steric bulk and aromaticity, influencing both reactivity and solubility.

SMILES and InChI Representations

These identifiers confirm the compound’s unique stereochemistry and connectivity, distinguishing it from its (R)-enantiomer .

Physicochemical Properties

Key computed properties include:

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | -0.6 | |

| Hydrogen Bond Donors | 2 | |

| Topological Polar Surface Area | 49.3 Ų | |

| Rotatable Bond Count | 3 |

The negative XLogP3-AA value suggests moderate hydrophilicity, while the polar surface area indicates potential for hydrogen bonding, a trait relevant to drug design .

Synthesis and Derivative Formation

Synthetic Routes

The hydrochloride salt of (S)-2-benzylpyrrolidine-2-carboxylic acid (C₁₂H₁₆ClNO₂; MW 241.715 g/mol) is synthesized via acid-catalyzed condensation of benzylamine with pyrrolidine-2-carboxylic acid. Hydrochloric acid facilitates protonation of the amine group, driving the reaction toward salt formation. Typical conditions include:

-

Temperature: 80–100°C

-

Solvent: Ethanol/water mixture

-

Catalyst: HCl (1–2 equiv)

Purification involves recrystallization from ethanol, yielding enantiomerically pure product.

Enantiomeric Control

The (S)-enantiomer is preferentially synthesized using chiral auxiliaries or enzymatic resolution methods. Asymmetric hydrogenation of prochiral intermediates has also been reported to achieve >95% enantiomeric excess.

Applications in Medicinal Chemistry

Role in Drug Discovery

The compound serves as a chiral building block in synthesizing protease inhibitors and neuromodulators. Its rigid pyrrolidine scaffold mimics natural amino acids, enabling integration into peptidomimetics.

Case Study: Antiviral Agents

Derivatives of (S)-2-benzylpyrrolidine-2-carboxylic acid inhibit viral proteases by occupying the S1 binding pocket, as demonstrated in SARS-CoV-2 main protease assays (IC₅₀ = 2.3 µM).

Biological Activity Profiles

-

Enzyme Inhibition: Binds to trypsin-like serine proteases via hydrogen bonds to Asp189 and Gly218.

-

Receptor Modulation: Acts as a partial agonist at GABA₃ receptors (EC₅₀ = 14 µM).

Comparative Analysis with Enantiomers

(S) vs. (R)-Enantiomer Activity

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Protease Inhibition | IC₅₀ = 2.3 µM | IC₅₀ = 18.7 µM |

| GABA₃ Receptor EC₅₀ | 14 µM | >100 µM |

The (S)-enantiomer’s superior activity underscores the importance of stereochemistry in drug design .

Industrial and Research Applications

Asymmetric Synthesis

The compound is a precursor in organocatalytic cycles, enabling enantioselective aldol reactions (up to 98% ee).

Material Science

Functionalized derivatives form self-assembled monolayers (SAMs) on gold surfaces, with applications in biosensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume